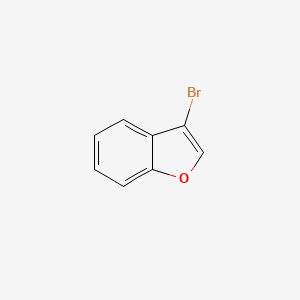

3-Bromo-1-benzofuran

Overview

Description

Synthesis Analysis

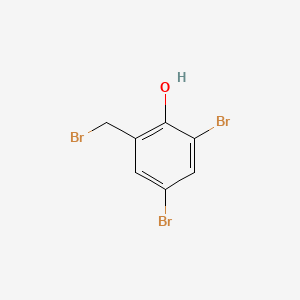

3-Bromo-1-benzofuran and related compounds can be synthesized through several methods, emphasizing the versatility and adaptability of these molecules for various chemical transformations. A notable approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to 2,3-disubstituted benzofurans through a domino transformation involving intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu et al., 2007). Another method includes a palladium-catalyzed conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, showcasing the diverse pathways to generate benzofuran derivatives from brominated precursors (Galvani et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-benzofuran derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement of atoms within the molecule, dihedral angles, and interactions that might influence its reactivity and properties. For example, structural studies have shown that the bromo-substituted benzene ring forms specific dihedral angles with the benzofuran ring system, influencing the compound's overall geometry and intermolecular interactions (Choi et al., 2012).

Chemical Reactions and Properties

3-Bromo-1-benzofuran compounds participate in a wide range of chemical reactions, serving as versatile intermediates. Their chemical properties allow for various functionalizations and transformations essential for synthesizing complex organic molecules. For instance, electrophilic bromination studies have explored the reactivity of benzofuran derivatives, providing insights into substituent effects and reaction mechanisms that govern their behavior in synthetic applications (Okuyama et al., 1974).

Physical Properties Analysis

The physical properties of 3-Bromo-1-benzofuran, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for its application in various fields. Detailed studies on crystal structures provide insights into the compound's solid-state properties, intermolecular interactions, and potential for forming supramolecular assemblies.

Chemical Properties Analysis

Understanding the chemical properties of 3-Bromo-1-benzofuran involves examining its reactivity patterns, stability under different conditions, and interactions with various reagents. These properties are fundamental for its use in synthetic chemistry, where it can act as a building block for more complex molecules. Research into its reactivity with palladium catalysis and under light-induced conditions showcases the compound's versatility and potential for innovative synthetic routes (Liu et al., 2010).

Scientific Research Applications

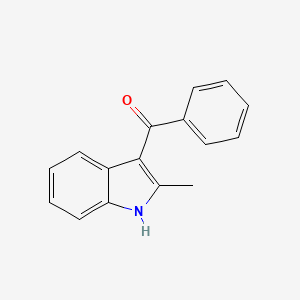

Anti-tumor Activity

- Scientific Field: Medical and Pharmaceutical Research .

- Application Summary: Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have dramatic anticancer activities .

- Results or Outcomes: One compound was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of the compound as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

Antimicrobial Activity

- Scientific Field: Medical and Pharmaceutical Research .

- Application Summary: Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .

Anti-Hepatitis C Activity

- Scientific Field: Medical and Pharmaceutical Research .

- Application Summary: A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Antioxidant Activity

- Scientific Field: Medical and Pharmaceutical Research .

- Application Summary: Benzofuran compounds have shown strong antioxidant activities .

Anti-Inflammatory Activity

- Scientific Field: Medical and Pharmaceutical Research .

- Application Summary: Benzofuran compounds have shown strong anti-inflammatory activities .

Antioxidant Activity

Safety And Hazards

3-Bromo-1-benzofuran is classified as acutely toxic and can cause eye irritation . It is also hazardous if swallowed . The compound is classified under storage class code 6.1D, which refers to non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

Benzofuran and its derivatives, including 3-Bromo-1-benzofuran, are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . They are considered suitable structures with a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .

properties

IUPAC Name |

3-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJNAOJPUTYWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348765 | |

| Record name | 3-bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-benzofuran | |

CAS RN |

59214-70-9 | |

| Record name | 3-bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)